Technical Guide: Mechanism of Action & Utility of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
Technical Guide: Mechanism of Action & Utility of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 208708-00-3).
This guide is structured for researchers utilizing this compound as a pharmacophore scaffold or synthetic intermediate in the development of oxazolidinone-class antibiotics, Factor Xa inhibitors, and tankyrase inhibitors.
Executive Summary
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a critical heterocyclic building block (pharmacophore) characterized by a para-substituted benzoic acid moiety fused to a 2-oxo-1,3-oxazolidine ring.[1][2] While the free acid itself is primarily a synthetic intermediate, its structural motif is the bioactive core of several high-value therapeutic classes.
Its "Mechanism of Action" is context-dependent, defined by the target binding site it occupies when incorporated into larger drug molecules:
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Antimicrobial (Oxazolidinones): Acts as a phosphate-backbone mimic binding to the 23S rRNA of the bacterial 50S ribosome.
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Anticoagulant (Factor Xa Inhibitors): The oxazolidinone ring provides a rigid spacer and dipole orientation for the S4 binding pocket.
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Oncology (Tankyrase Inhibitors): The moiety mimics the adenosine ring in the NAD+ binding pocket of poly(ADP-ribose) polymerases.
Chemical Identity & Properties
Before detailing the biological mechanism, the compound's physicochemical profile must be established to ensure experimental validity.
| Property | Specification |
| IUPAC Name | 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid |
| Common Synonyms | 4-(2-Oxooxazolidin-3-yl)benzoic acid; 3-(4-Carboxyphenyl)-2-oxazolidinone |
| CAS Number | 208708-00-3 (4-isomer); Note: 537657-97-9 is the 3-isomer |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| SMILES | O=C(O)C1=CC=C(N2CCOC2=O)C=C1 |
| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water/ethanol |
| pKa | ~4.2 (Carboxylic acid) |
Mechanism of Action: Pharmacological Contexts
This molecule serves as a "warhead carrier" or "binding anchor." Its mechanism is best understood through the specific interactions of the N-aryl-oxazolidinone core in three primary biological systems.
A. Antibacterial Mechanism (Ribosomal Interference)
When derivatized (e.g., via amidation of the carboxyl group to mimic Linezolid-like structures), the oxazolidinone ring is the primary determinant of antibacterial activity.
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Target: The 23S rRNA of the 50S ribosomal subunit.
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Binding Site: The Peptidyl Transferase Center (PTC), specifically the A-site pocket.
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Molecular Interaction: The oxazolidinone ring interacts with the conserved nucleotide G2505 (E. coli numbering). The rigid planar nature of the phenyl-oxazolidinone system allows it to stack against rRNA bases, while the carbonyl oxygen acts as a hydrogen bond acceptor.
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Result: Inhibition of the formation of the 70S initiation complex . Unlike other antibiotics that block peptide elongation, oxazolidinones prevent the protein synthesis machinery from assembling.
B. Oncology Mechanism (Tankyrase/PARP Inhibition)
Research involving crystal structures (e.g., PDB 4BUW) identifies the 4-(2-oxo-1,3-oxazolidin-3-yl)phenyl moiety as a key binder in Tankyrase 2 (TNKS2) inhibitors.
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Target: Tankyrase 1 & 2 (Poly(ADP-ribose) polymerases).
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Mechanism: The oxazolidinone ring occupies the adenosine-binding subsite of the catalytic domain. It mimics the nicotinamide or adenosine moiety of the natural substrate (NAD+), effectively acting as a competitive inhibitor.
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Pathway Effect: Inhibition of Tankyrase prevents the PARylation of Axin, leading to the stabilization of the Axin destruction complex and subsequent downregulation of Wnt/β-catenin signaling .
C. Anticoagulant Mechanism (Factor Xa)
In the context of Factor Xa inhibitors (similar to Rivaroxaban), the oxazolidinone ring acts as a rigid linker that orients the inhibitor within the active site.
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Interaction: The oxazolidinone carbonyl forms water-mediated hydrogen bonds within the active site cleft, while the phenyl ring (derived from the benzoic acid part) directs the distal "P4" moiety into the hydrophobic S4 pocket.
Visualization of Pathways
Pathway 1: Oxazolidinone Ribosomal Interference
This diagram illustrates the hierarchical mechanism of action for oxazolidinone-based drugs derived from this scaffold.
Caption: Mechanistic pathway of Oxazolidinone-derived antibiotics targeting the bacterial ribosome.
Pathway 2: Synthesis Workflow
A standard protocol for generating this scaffold from 4-aminobenzoic acid.
Caption: Synthetic route for CAS 208708-00-3 via carbamate cyclization.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Isolate high-purity 4-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid.
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Reagents: 4-Aminobenzoic acid (1.0 eq), 2-Chloroethyl chloroformate (1.1 eq), K₂CO₃ (2.5 eq), Acetone/Water (1:1).
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Acylation Step:
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Dissolve 4-aminobenzoic acid in Acetone/Water at 0°C.
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Add K₂CO₃ followed by dropwise addition of 2-chloroethyl chloroformate.
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Stir at room temperature for 4 hours. Acidify to pH 2 with HCl.
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Filter the precipitate (Carbamate intermediate).
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Cyclization Step:
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Dissolve the intermediate in dry DMF.
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Add Potassium tert-butoxide (KOtBu) (1.5 eq) at 0°C.
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Heat to 60°C for 3 hours.
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Pour into ice water and acidify.
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Purification: Recrystallize from Ethanol/Water.
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Validation: Verify via ¹H NMR (DMSO-d₆). Look for oxazolidinone triplets at ~4.0 and ~4.5 ppm.
Protocol B: In Vitro Binding Validation (Tankyrase)
Objective: Confirm binding affinity of derivatives.
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Assay Type: Fluorescence Polarization (FP) or Colorimetric PARP assay.
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Reagents: Recombinant Tankyrase 2, Biotinylated NAD+, Histone-coated plates.
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Procedure:
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Incubate Tankyrase 2 with the test compound (derived from the benzoic acid) for 30 min.
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Add Biotin-NAD+ and activate the reaction.
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Measure PARylation of histones via Streptavidin-HRP.
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Expectation: Dose-dependent reduction in signal if the oxazolidinone moiety successfully occupies the adenosine pocket.
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References
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Structural Basis of Tankyrase Inhibition: Structure of Human Tankyrase 2 in Complex with Oxazolidinone Derivatives (PDB 4BUW).
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[Link]
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Oxazolidinone Antibiotic Mechanism: "Mechanism of Action of Linezolid and Oxazolidinone Antibiotics." Clinical Infectious Diseases.
- Synthesis of Oxazolidinone Benzoic Acids: "Preparation of oxazolidinone derivatives as antibacterial agents.
- Chemical Vendor Data (CAS 208708-00-3)
